molecular formula C26H20Cl2FN5O2S B2919396 N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide CAS No. 391914-89-9

N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Cat. No.: B2919396
CAS No.: 391914-89-9
M. Wt: 556.44
InChI Key: DNEPYIHTPDJKCP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4 and a thioether-linked indolin-1-yl-oxoethyl moiety at position 5. The triazole’s methyl group at position 3 is further functionalized with a 3-fluorobenzamide.

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2FN5O2S/c27-20-9-8-19(13-21(20)28)34-23(14-30-25(36)17-5-3-6-18(29)12-17)31-32-26(34)37-15-24(35)33-11-10-16-4-1-2-7-22(16)33/h1-9,12-13H,10-11,14-15H2,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEPYIHTPDJKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC(=C(C=C4)Cl)Cl)CNC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed picture of its pharmacological implications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the indolin moiety and the dichlorophenyl group contributes to its potential efficacy against various biological targets. The molecular formula is C25H22Cl2N4OSC_{25}H_{22}Cl_2N_4OS, with a molecular weight of approximately 514.9 g/mol.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing triazole and indole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

  • In Vitro Studies: A study evaluating related triazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) with IC50 values in the low micromolar range .
  • Mechanism of Action: The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase, which is consistent with the action of colchicine, a known microtubule polymerization inhibitor .

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. The structure of this compound suggests potential efficacy against bacterial and fungal pathogens.

Key Findings:

  • Broad Spectrum Activity: Triazoles are known for their antifungal activity; compounds with similar structures have been reported to exhibit significant antifungal effects against Candida species and Aspergillus .

Data Tables

Biological Activity Cell Line/Pathogen IC50 / MIC (µM) Mechanism
AnticancerHeLa0.52Apoptosis
AnticancerMCF-70.34Cell Cycle Arrest
AntifungalCandida albicans0.5Cell Membrane Disruption

Case Studies

  • Case Study on Anticancer Efficacy:
    A recent study synthesized several triazole derivatives and evaluated their anticancer effects. Among them, a compound structurally similar to this compound exhibited potent activity against multiple cancer cell lines with mechanisms involving apoptosis induction and inhibition of tubulin polymerization .
  • Case Study on Antimicrobial Properties:
    Another research focused on triazole derivatives indicated that compounds exhibiting structural similarities showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The study emphasized the role of the thioether linkage in enhancing antimicrobial action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

Compound A: (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] ()

  • Structural Similarities : Shares the 1,2,4-triazole scaffold with thioether-linked substituents. The fluorophenyl groups (e.g., 2,4-difluorophenyl) parallel the 3-fluorobenzamide in the target compound.
  • Key Differences : Lacks the indolin-1-yl group and dichlorophenyl substitution. Sulfonylbenzene moieties may reduce bioavailability compared to the dichlorophenyl group .

Compound B : N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide (CAS 1448125-56-1, )

  • Structural Similarities : Contains a triazolone ring (oxidized triazole) and a difluorobenzamide group. The thiophene substituent is analogous to the indolin-1-yl group in terms of aromaticity.
  • Key Differences: Triazolone vs. The cyclopropyl group may confer steric hindrance absent in the target compound .

Benzamide-Containing Analogues

Compound C: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide, )

  • Structural Similarities : Shares the benzamide backbone with halogen substitutions.
  • Key Differences : Lacks the triazole core and indolin-1-yl group. The urea linker in diflubenzuron contrasts with the thioether in the target compound, reducing structural rigidity .

Compound D : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, )

  • Structural Similarities : Fluorinated benzamide with a lipophilic aryl group.
  • Key Differences : The trifluoromethyl group enhances electronegativity compared to the target’s 3-fluoro substitution. Absence of heterocyclic cores limits target engagement diversity .

Indole/Indoline Derivatives

Compound E : 2-(4-Fluorophenyl)-3-methyl-1H-indole ()

  • Structural Similarities : Fluorophenyl and indole groups mirror the fluorobenzamide and indolin-1-yl motifs in the target compound.
  • Key Differences: Lacks the triazole core and thioether linkage.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

  • Answer : The synthesis of this triazole-based compound involves multi-step reactions, including thioether bond formation and functional group coupling. Challenges include low yields during thiol-alkylation steps and regioselectivity in triazole ring substitution. To optimize yields, sodium borohydride reduction (for stabilizing intermediates) and solvent selection (e.g., ethanol or DCM for solubility) are critical . Purification via recrystallization (ethanol-DMF mixtures) or column chromatography can resolve byproduct contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions (e.g., ¹H/¹³C NMR for indolin-1-yl and fluorobenzamide groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy (±1 ppm), while FT-IR identifies thioether (C-S) and carbonyl (C=O) stretches. UV-Vis spectroscopy can monitor conjugation effects in the triazole core .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with proteins like 5-lipoxygenase-activating protein (FLAP), using crystallographic data for binding site alignment. Electrostatic potential maps identify nucleophilic/electrophilic regions for target engagement .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent/DMSO concentration). Standardize protocols using controls (e.g., reference inhibitors like RGB-286147) and replicate experiments with orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays). Statistical tools like ANOVA identify outliers .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

  • Answer : Apply response surface methodology (RSM) to variables like temperature, catalyst loading, and solvent polarity. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of residence time and mixing, improving reproducibility. Central Composite Design (CCD) models interactions between parameters to maximize yield .

Methodological Considerations

Q. What functional group modifications enhance bioavailability without compromising activity?

  • Answer : Introduce hydrophilic groups (e.g., hydroxyl or methoxy) to the fluorobenzamide moiety to improve solubility. Replace the dichlorophenyl group with bioisosteres (e.g., trifluoromethyl) to maintain lipophilicity while reducing metabolic degradation. Pharmacokinetic studies (e.g., logP and plasma protein binding assays) guide optimization .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolysis susceptibility. LC-MS identifies degradation products (e.g., triazole ring opening or indoline oxidation) .

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